Enantiomeric Identity: (3R)-(+) versus (3S)-(-) Absolute Configuration Differentiation for Asymmetric Synthesis
The target (3R)-(+)-enantiomer is the opposite stereoisomer of the (3S)-(-)-enantiomer (CAS 132883-43-3). This absolute configuration difference dictates the direction of asymmetric induction in stereoselective transformations and determines which product enantiomer is produced [1]. Substitution with the (3S)-enantiomer would yield the opposite stereochemical outcome, rendering it unsuitable for syntheses requiring the (R)-configured product [1].
| Evidence Dimension | Specific optical rotation [α]ᴅ²⁰ |
|---|---|
| Target Compound Data | +27° (c=1, H₂O) [2] |
| Comparator Or Baseline | (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: -27° (c=1, H₂O) [3] |
| Quantified Difference | Opposite sign of optical rotation, confirming opposite absolute configuration |
| Conditions | Measured at 20 °C, c=1 in H₂O |
Why This Matters
Opposite sign of optical rotation confirms enantiomeric relationship; selection of the correct enantiomer is non-negotiable for achieving intended stereochemical outcomes in asymmetric synthesis.
- [1] Kuujia. Cas no 141043-16-5 ((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride). Its high enantiopurity ensures consistent performance in stereoselective reactions. View Source
- [2] Tokyo Chemical Industry Co., Ltd. (TCI). (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. Product Code: T1369. Specific Rotation: 27° (C=1,H2O). View Source
- [3] Tokyo Chemical Industry Co., Ltd. (TCI). (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. Product Code: T1366. Specific Rotation: -27° (C=1,H2O). View Source
